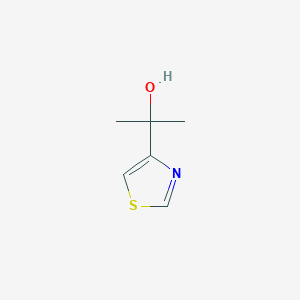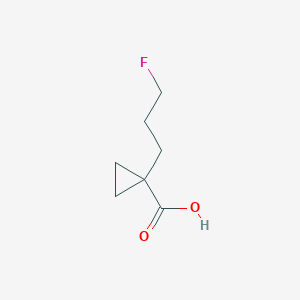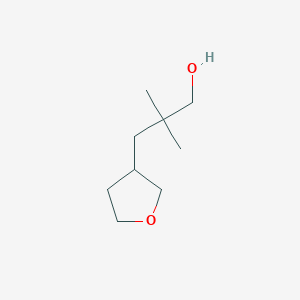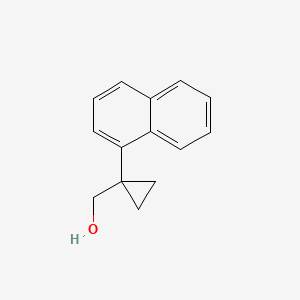
(1-(Naphthalen-1-YL)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Naphthalen-1-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring through a methanol linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of naphthalene with diazomethane to form a cyclopropyl derivative, which is then subjected to reduction and subsequent hydroxylation to yield the final product .
Industrial Production Methods: Industrial production methods for [1-(naphthalen-1-yl)cyclopropyl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Naphthalen-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various cyclopropyl derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products: The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(naphthalen-1-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to its structural rigidity and stability.
Mécanisme D'action
The mechanism by which [1-(naphthalen-1-yl)cyclopropyl]methanol exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyclopropyl and naphthalene moieties, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Naphthalene derivatives: Compounds like 1-naphthylmethanol and 2-naphthylmethanol share structural similarities but differ in their chemical reactivity and applications.
Cyclopropyl derivatives: Compounds such as cyclopropylmethanol and cyclopropylamine exhibit similar reactivity patterns but lack the aromatic naphthalene ring.
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1-naphthalen-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
Clé InChI |
GIZUKIRYKAFTGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


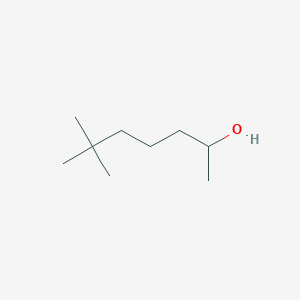


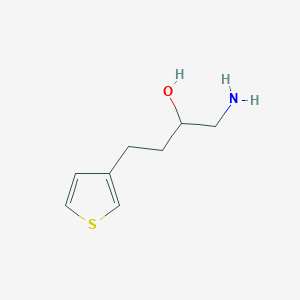
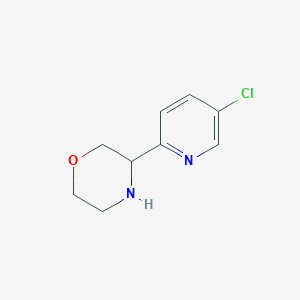
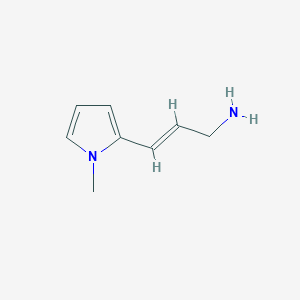
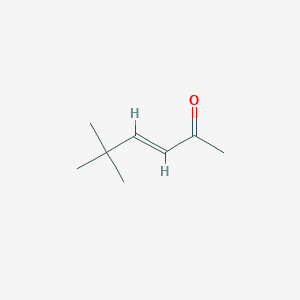
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
